An In-depth Technical Guide to the Chemical Properties of Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
An In-depth Technical Guide to the Chemical Properties of Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The 4H-thieno[3,2-b]pyrrole core is a significant heterocyclic scaffold in medicinal chemistry and materials science, recognized for its versatile physicochemical and biological properties.[1] This fused bicyclic system, an isostere of indole, serves as a foundational structure for a diverse range of bioactive molecules. Derivatives have demonstrated potential as anticancer, antiviral, and anti-mycobacterial agents.[2][3] Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a key intermediate, providing a reactive handle for extensive functionalization and the development of novel chemical entities.[4] This guide offers a comprehensive overview of its chemical properties, reactivity, and applications, supported by experimental data and protocols.
Core Chemical and Physical Properties
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a solid compound at room temperature. While specific experimental data for this exact methyl ester is sparse in publicly available literature, the properties can be inferred from its parent acid and closely related analogues.
Table 1: Physicochemical Properties
| Property | Value / Description | Source(s) |
| IUPAC Name | methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | - |
| Molecular Formula | C₈H₇NO₂S | - |
| Molecular Weight | 181.21 g/mol | [5] |
| CAS Number | Not explicitly available. (Parent Acid: 39793-31-2) | [6] |
| Physical Form | Solid / Crystalline Powder | [5] |
| Melting Point | Not explicitly available. (Parent Acid: 201-205 °C) | [7] |
| Boiling Point | Data not available | [6] |
| Solubility | Soluble in common organic solvents like THF, DMSO, and chlorinated solvents. | [8][9] |
Spectral Data for Structural Elucidation
Spectroscopic analysis is crucial for confirming the structure and purity of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. Below is a summary of expected spectral data based on analysis of the parent scaffold and its derivatives.
Table 2: Summary of Expected Spectral Data
| Technique | Data Type | Expected Values / Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~10.0-12.0 ppm (br s, 1H, N-H); ~7.5-7.8 ppm (d, 1H, thiophene-H); ~7.0-7.3 ppm (d, 1H, thiophene-H); ~6.8-7.1 ppm (s, 1H, pyrrole-H); ~3.8-4.0 ppm (s, 3H, OCH₃).[10][11] |
| ¹³C NMR | Chemical Shift (δ) | ~160-165 ppm (C=O, ester); ~140-150 ppm (quaternary C of thiophene/pyrrole fusion); ~110-135 ppm (aromatic CH carbons); ~51-53 ppm (OCH₃).[11][12] |
| FT-IR | Wavenumber (cm⁻¹) | ~3300-3400 cm⁻¹ (N-H stretch); ~2900-3000 cm⁻¹ (C-H stretch, sp³); ~1700-1725 cm⁻¹ (C=O stretch, ester).[13] |
| Mass Spec. | m/z | Expected [M]+ at 181.02 .[14] |
Chemical Reactivity and Synthetic Pathways
The 4H-thieno[3,2-b]pyrrole-5-carboxylate scaffold possesses several reactive sites, making it a versatile building block for chemical library synthesis.[4] The primary sites for modification are the pyrrole nitrogen (N-4), the aromatic rings, and the carboxylate group.
Key Reactions:
-
N-Alkylation: The pyrrole nitrogen is readily deprotonated by a strong base like sodium hydride (NaH) and can be subsequently alkylated with various electrophiles such as methyl iodide or benzyl bromide.[15] This is a common strategy to modulate the molecule's steric and electronic properties.[9]
-
Regioselective Acylation: The thienopyrrole core can undergo Friedel-Crafts acylation. The regioselectivity is dependent on the Lewis acid catalyst used; AlCl₃ directs acylation to the 3-position, while SnCl₄ favors the 6-position.[15]
-
Ester Group Transformation: The methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for diversification.[4][15]
Below is a diagram illustrating the general synthetic workflow for creating the core and performing subsequent functionalization.
Applications in Drug Discovery
The thieno[3,2-b]pyrrole scaffold is considered "privileged" due to its ability to interact with multiple biological targets, leading to its frequent appearance in screening campaigns.
-
Oncology: Derivatives have been identified as inhibitors of Lysine Demethylase 1A (KDM1A), an epigenetic target overexpressed in various cancers. Additionally, related scaffolds act as activators of the M2 isoform of pyruvate kinase (PKM2), which plays a role in the altered metabolism of cancer cells (the Warburg effect).
-
Infectious Diseases: The scaffold has been the basis for developing potent antiviral compounds, particularly against neurotropic alphaviruses.[15] More recently, thieno[3,2-b]pyridinone derivatives have shown promising in vivo activity against Mycobacterium tuberculosis by targeting the Enoyl-ACP reductase (InhA).[3]
The progression from a core scaffold to a clinical candidate is a multi-step process, as illustrated in the following diagram.
Experimental Protocols
The following protocols are generalized from established literature methods and provide a starting point for the synthesis and characterization of derivatives.
Protocol 1: N-Alkylation of Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate[8][9]
This procedure describes the addition of an alkyl group to the pyrrole nitrogen.
Materials:
-
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere at 0 °C, add a solution of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium salt may be observed.
-
Cool the mixture back to 0 °C and add the alkylating agent dropwise.
-
Allow the reaction to proceed at room temperature, monitoring completion by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: NMR Sample Preparation for Structural Analysis[9]
Materials:
-
Purified thienopyrrole compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.6-0.7 mL)
-
NMR tube (clean and dry)
-
Pipette
Procedure:
-
Weigh 5-10 mg of the purified compound and place it directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Cap the tube and gently vortex or sonicate until the sample is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
The sample is now ready for ¹H and ¹³C NMR analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thieno[3,2-b]pyrrole as a privileged scaffold in medicinal chemistry: An exploration of synthetic strategies and anticancer attributes | Semantic Scholar [semanticscholar.org]
- 3. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thienopyrroles | Fisher Scientific [fishersci.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype [mdpi.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. rsc.org [rsc.org]
- 14. 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 3-(2-chloroacetyl)-2-methyl-, methyl ester | C11H10ClNO3S | CID 6425064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
